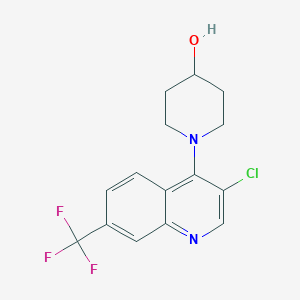
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro and trifluoromethyl group, along with a piperidin-4-ol moiety, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
The synthesis of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Piperidin-4-ol Addition: The piperidin-4-ol moiety is attached through nucleophilic substitution reactions, often using piperidine and appropriate protecting groups to ensure selective reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Chemical Synthesis: As a building block, it aids in the synthesis of more complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may bind to G-protein coupled receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Compared to other quinoline derivatives, 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol stands out due to its unique substitution pattern, which enhances its biological activity and specificity. Similar compounds include:
Ciprofloxacin: A well-known quinolone antibiotic with a fluorine substitution that enhances its antibacterial activity.
Chloroquine: An antimalarial drug with a chloro substitution, known for its effectiveness against Plasmodium species.
Quinine: A natural alkaloid used to treat malaria, featuring a quinoline core but different substituents.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H14ClF3N2O |
|---|---|
Peso molecular |
330.73 g/mol |
Nombre IUPAC |
1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H14ClF3N2O/c16-12-8-20-13-7-9(15(17,18)19)1-2-11(13)14(12)21-5-3-10(22)4-6-21/h1-2,7-8,10,22H,3-6H2 |
Clave InChI |
UKBNEFMEVWIGKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


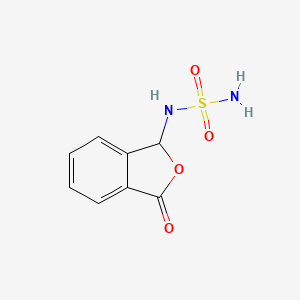
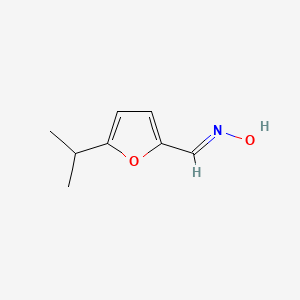
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
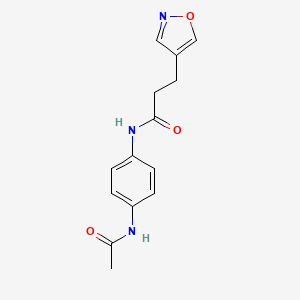
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
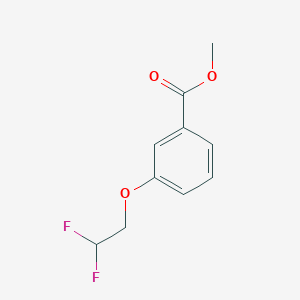
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
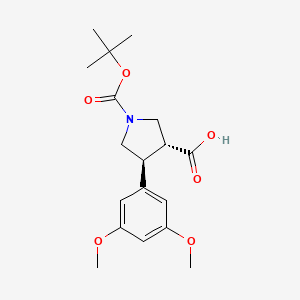
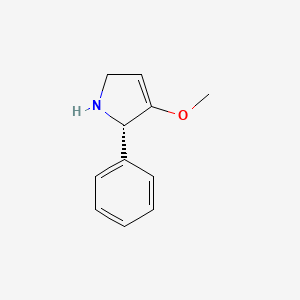
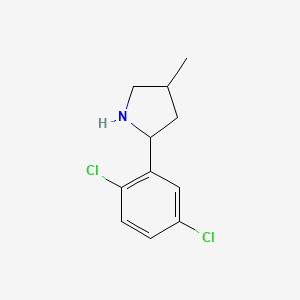
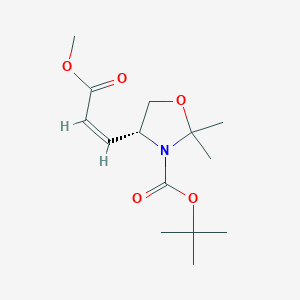

![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
